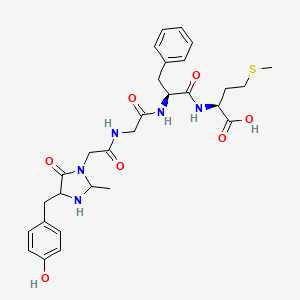
乙酰胺啶
描述
依沙吖啶,又称2-乙氧基-6,9-二氨基吖啶,是一种基于吖啶的芳香族有机化合物。它形成橙黄色晶体,并具有刺鼻的气味。 依沙吖啶主要用作0.1%溶液中的防腐剂,对革兰氏阳性菌(如链球菌和葡萄球菌)有效 。 它也曾用作第二 trimester 流产的药物 .
科学研究应用
作用机制
依沙吖啶通过多种机制发挥作用:
防腐作用: 依沙吖啶破坏细菌细胞膜,导致细胞裂解和死亡.
抗病毒作用: 依沙吖啶使病毒颗粒失活,防止它们与宿主细胞结合.
流产药作用: 依沙吖啶激活子宫肥大细胞,释放使子宫收缩的介质.
生化分析
Biochemical Properties
Ethacridine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to exhibit antibacterial properties by interacting with bacterial nucleic acids. Ethacridine intercalates into DNA, disrupting the replication process and inhibiting bacterial growth . Additionally, ethacridine has been shown to inhibit topoisomerase and telomerase enzymes, which are crucial for DNA replication and cell division .
Cellular Effects
Ethacridine has been observed to have various effects on different types of cells and cellular processes. It has been shown to inhibit the replication of SARS-CoV-2 by inactivating viral particles, preventing their binding to host cells . Ethacridine also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to regulate the JAK/STAT/ERK signaling pathway in colon cancer cells, leading to decreased cell viability and increased apoptosis .
Molecular Mechanism
The molecular mechanism of ethacridine involves its ability to intercalate into DNA, thereby disrupting the replication process. This intercalation is facilitated by the planar structure of the acridine moiety, which allows ethacridine to bind to nucleic acids . Ethacridine also inhibits enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . Additionally, ethacridine has been shown to inactivate viral particles by preventing their binding to host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethacridine have been observed to change over time. Ethacridine is highly soluble and stable, making it effective in various experimental conditions . Its antibacterial properties may diminish over time due to degradation. Long-term studies have shown that ethacridine can have lasting effects on cellular function, including sustained inhibition of bacterial growth and viral replication .
Dosage Effects in Animal Models
The effects of ethacridine vary with different dosages in animal models. At lower doses, ethacridine has been shown to be non-toxic and effective in inhibiting bacterial and viral replication . At higher doses, ethacridine may exhibit toxic effects, including cytotoxicity and adverse reactions . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Ethacridine is involved in various metabolic pathways, including those related to its antibacterial and antiviral activities. It interacts with enzymes such as topoisomerase and telomerase, which are crucial for DNA replication and cell division . Ethacridine also affects metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Ethacridine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Ethacridine’s distribution is influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
Ethacridine’s subcellular localization is crucial for its activity and function. It is known to localize in the nucleus, where it intercalates into DNA and inhibits replication . Ethacridine’s localization is directed by targeting signals and post-translational modifications that ensure its accumulation in specific cellular compartments . This localization is essential for its antibacterial and antiviral activities.
准备方法
合成路线和反应条件: 依沙吖啶可以通过多种方法合成。 一种常见的方法包括2-乙氧基苯胺与2-硝基苯甲醛的氧化偶联,然后还原和环化形成吖啶环 。 反应条件通常包括使用氧化剂(如三氯化铁)和还原剂(如连二亚硫酸钠)。
工业生产方法: 在工业生产中,依沙吖啶是在受控条件下由2-乙氧基苯胺与2-硝基苯甲醛缩合而成。 然后将反应混合物进行还原和环化处理,生成依沙吖啶 。 最终产品通过重结晶纯化。
化学反应分析
反应类型: 依沙吖啶会发生多种化学反应,包括:
氧化: 依沙吖啶可以被氧化形成醌衍生物。
还原: 依沙吖啶的还原导致形成二氢吖啶衍生物。
取代: 依沙吖啶可以发生取代反应,特别是在氨基上。
常用试剂和条件:
氧化剂: 三氯化铁,过氧化氢。
还原剂: 连二亚硫酸钠,氢化铝锂。
取代试剂: 卤素,烷基化试剂。
主要产物:
氧化产物: 醌衍生物。
还原产物: 二氢吖啶衍生物。
取代产物: 卤代或烷基化吖啶衍生物.
相似化合物的比较
属性
IUPAC Name |
7-ethoxyacridine-3,9-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13/h3-8H,2,16H2,1H3,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKWKGFPFXJVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1837-57-6 (lactate monohydrate), 6402-23-9 (monohydrate) | |
| Record name | Ethacridine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000442160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048402 | |
| Record name | Ethacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442-16-0 | |
| Record name | Ethacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=442-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethacridine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000442160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethacridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13190 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETHACRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethacridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIX85M1A6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















